molecular formula C15H30N2S B1208998 3-Cyclohexyl-1,1-bis(2-methylpropyl)thiourea

3-Cyclohexyl-1,1-bis(2-methylpropyl)thiourea

Cat. No. B1208998
M. Wt: 270.5 g/mol
InChI Key: RQQYMIYZTDXXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-1,1-bis(2-methylpropyl)thiourea is a member of thioureas.

Scientific Research Applications

Chemistry and Coordination Properties

Thiourea derivatives exhibit extensive applications as ligands in coordination chemistry, affecting intra- and intermolecular hydrogen-bonding interactions. These interactions influence the coordination properties of these ligands, making them suitable for novel applications in transition metal complexes. Such complexes have shown promising results in high-throughput screening assays and structure–activity analyses, highlighting their interdisciplinary approach combining detailed structural properties with biological applications (Saeed, Flörke, & Erben, 2014).

Biological Applications

Thiourea derivatives are recognized for their versatile biological activities. These include potential applications in medicinal chemistry, where their coordination with metals such as Cu, Ag, and Au enhances their activity. The review by Khan et al. (2020) discusses the improved activities of these derivatives in pharmaceutical chemistry when coordinated with a suitable metal ion, emphasizing their use as chemosensors in analytical chemistry for detecting anions and cations in environmental and biological samples (Khan, Khan, Gul, & Muhammad, 2020).

Chemosensor Applications

Recent advancements in thiourea-based chemosensors for detecting various analytes highlight the significance of thioureas in environmental and biological monitoring. Al-Saidi and Khan (2022) review the use of thioureas and their derivatives as highly sensitive, selective, and simple chemosensors for anions and neutral analytes in biological, environmental, and agricultural samples. These developments underscore the critical role of thiourea derivatives in designing efficient, selective, and sensitive chemosensors (Al-Saidi & Khan, 2022).

properties

Molecular Formula

C15H30N2S

Molecular Weight

270.5 g/mol

IUPAC Name

3-cyclohexyl-1,1-bis(2-methylpropyl)thiourea

InChI

InChI=1S/C15H30N2S/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h12-14H,5-11H2,1-4H3,(H,16,18)

InChI Key

RQQYMIYZTDXXRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)NC1CCCCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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